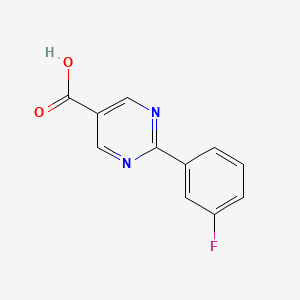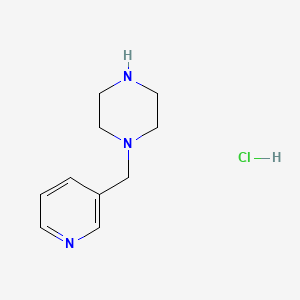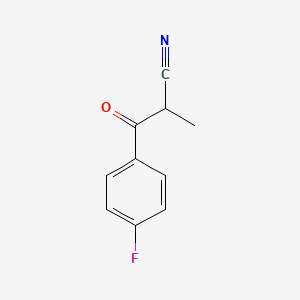
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Descripción general
Descripción
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (3-(4-FP)-2-MOPN) is a compound that has been used in a variety of scientific research applications. It is an organofluorine compound with a unique chemical structure that has made it a useful tool for biochemistry and pharmacology research.
Aplicaciones Científicas De Investigación
Oxidative Cyclization and Heterocycle Synthesis
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a precursor in oxidative cyclization reactions to synthesize heterocycles. Manganese(III) acetate has been used to promote the oxidative cyclization of 3-oxopropanenitriles, including compounds related to 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, with various alkenes and amides. This process yields dihydrofuran and dihydrofuran-3-carboxamide derivatives, which are significant for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions demonstrate the utility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in synthesizing diverse chemical structures through oxidative cyclization mechanisms (Yılmaz et al., 2005), (Yılmaz et al., 2008).
Synthesis of Thiazolidin-4-one Derivatives
The compound also serves as a key intermediate in the synthesis of thiazolidin-4-one derivatives. Through reactions with chloroacetonitrile and acrylonitrile, it contributes to the production of compounds that exhibit promising antioxidant activity. This application underscores its importance in the development of new antioxidant agents, showcasing the potential health benefits and therapeutic applications of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (El Nezhawy et al., 2009).
Development of Electroactive Polymers
Moreover, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is instrumental in the development of electroactive polymers. These polymers, synthesized from derivatives of the compound, have been evaluated as active materials for electrochemical capacitors, exhibiting significant energy and power densities. This application not only highlights the compound's versatility in materials science but also its contribution to the advancement of energy storage technologies (Ferraris et al., 1998).
Antimicrobial Activity
Further research has explored the antimicrobial properties of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. These studies have led to the synthesis of novel compounds with significant antimicrobial activity against various pathogens, underscoring the potential of these derivatives in developing new antimicrobial agents. Such research is critical in the ongoing battle against drug-resistant bacteria and highlights the compound's importance in pharmaceutical sciences (Khedr et al., 2012).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUDEAOTCLSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



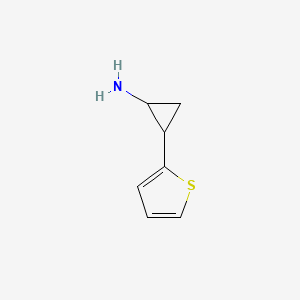
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
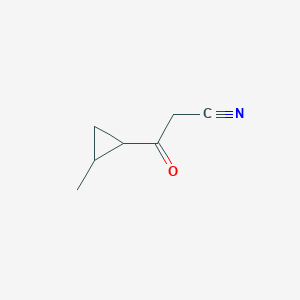
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
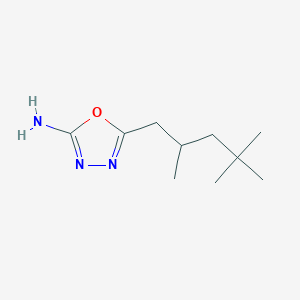
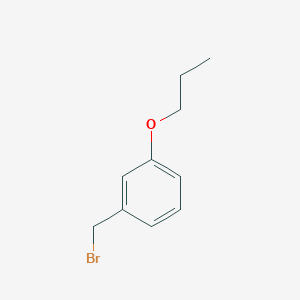
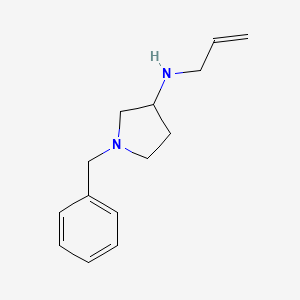

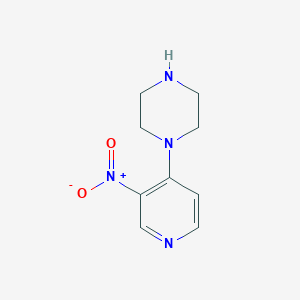
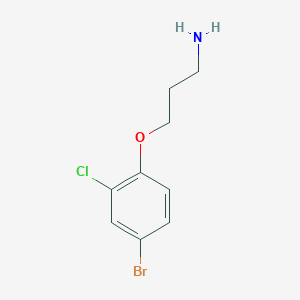
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
